7-Deaza-7-propargylamino-ddGTP

Sanger sequencing GC-rich DNA Band compression

7-Deaza-7-propargylamino-ddGTP resolves GC-rich band compression in Sanger sequencing by disrupting Hoogsteen base pairing—an advantage unmodified ddGTP cannot provide. Its propargylamino linker provides a reactive amine handle for site-specific conjugation of haptens or fluorophores (e.g., Cy5, ATTO dyes). Essential for accurate sequencing of CpG islands, promoters, and oncogene 5′ UTRs. For optimal cycle sequencing, use a 7-deaza-dGTP:dITP ratio of 4:1. Order high-purity (≥98%) material for reliable, artifact-free base calling.

Molecular Formula C14H20N5O12P3
Molecular Weight 543.26 g/mol
Cat. No. B11928462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deaza-7-propargylamino-ddGTP
Molecular FormulaC14H20N5O12P3
Molecular Weight543.26 g/mol
Structural Identifiers
SMILESC1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C3=C2N=C(NC3=O)N)C#CCN
InChIInChI=1S/C14H20N5O12P3/c15-5-1-2-8-6-19(12-11(8)13(20)18-14(16)17-12)10-4-3-9(29-10)7-28-33(24,25)31-34(26,27)30-32(21,22)23/h6,9-10H,3-5,7,15H2,(H,24,25)(H,26,27)(H2,21,22,23)(H3,16,17,18,20)/t9-,10+/m0/s1
InChIKeyLJJGDWYGTRBWBZ-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Deaza-7-propargylamino-ddGTP: A Key Chain-Terminating Nucleotide for GC-Rich DNA Sequencing and Labeling


7-Deaza-7-propargylamino-ddGTP (also known as 7-Deaza-7-propargylamino-2',3'-dideoxyguanosine-5'-triphosphate) is a chemically modified analog of dideoxyguanosine triphosphate (ddGTP) . Its molecular structure features a dideoxyribose sugar, which confers chain-terminating properties in polymerase reactions, and a modified 7-deazaguanine base with a propargylamino linker arm . This linker provides a primary amine handle for the site-specific conjugation of haptens or fluorescent dyes, a key requirement for detection in modern DNA sequencing and labeling assays . The compound is primarily utilized in Sanger sequencing and as a building block for generating labeled nucleotides for various genomic applications .

Why Standard ddGTP is Insufficient for High-Resolution Sequencing of GC-Rich Targets


The use of standard, unmodified ddGTP in Sanger sequencing is often associated with significant artifacts when analyzing GC-rich DNA templates. This is due to the propensity of guanine-rich sequences to form stable secondary structures, known as hairpins, via non-canonical Hoogsteen base pairing [1]. These structures alter the migration of DNA fragments during electrophoresis, leading to a phenomenon known as 'band compression' which makes base calling ambiguous or impossible [1]. The 7-deaza modification, which replaces the nitrogen atom at position 7 of the guanine ring with a carbon, directly disrupts the formation of these problematic secondary structures, a benefit standard dGTP or ddGTP analogs cannot provide [2]. Therefore, substitution with an unmodified chain terminator can lead to sequencing failure or unreliable data in critical genomic regions.

Quantitative Evidence for Selecting 7-Deaza-7-propargylamino-ddGTP Over Standard ddGTP


Resolution of Band Compressions in GC-Rich DNA: 7-Deaza-ddGTP vs. dGTP

The 7-deaza modification in the guanine base is essential for eliminating band compression artifacts in Sanger sequencing. A foundational study demonstrated that for a template of the human N-myc gene with an 85% GC content, sequencing using standard dGTP resulted in unreadable band compression patterns, making sequence determination impossible [1]. In contrast, the use of deoxy-7-deaza-GTP (the structural predecessor to 7-deaza-7-propargylamino-ddGTP) in place of dGTP allowed for the unambiguous determination of the entire nucleotide sequence [1]. This outcome is attributed to the disruption of intramolecular Hoogsteen base pairing, which prevents the formation of secondary structures that impede gel migration [1].

Sanger sequencing GC-rich DNA Band compression Secondary structure

Optimized Read Length and Resolution Using a Specific Ratio of Nucleotide Analogs

The use of 7-deaza-dGTP can be further optimized when combined with another analog, dITP. A comparative study on cycle sequencing of GC-rich templates found that while 7-deaza-dGTP alone is beneficial, the combination of 7-deaza-dGTP and dITP at a specific ratio is superior for maximizing both band compression resolution and overall read length [1]. The study identified a 7-deaza-dGTP:dITP ratio of 4:1 as optimal when using AmpliTaq FS DNA polymerase [1].

Cycle sequencing 7-deaza-dGTP dITP read length GC-rich template

Versatility in PCR and Sequencing: 7-Deaza-dGTP vs. dITP as a Secondary Structure Remedy

In a comparative study of methods to mitigate secondary structure formation in PCR products, the incorporation of 7-deaza dGTP was found to improve sequencing outcomes for several problematic regions of the p53 gene where other methods, including the use of dITP alone, were ineffective [1]. While dITP is a known alternative for reducing secondary structure, 7-deaza dGTP proved to be a more robust solution for specific difficult templates [1].

PCR sequencing secondary structure 7-deaza-dGTP dITP

Validated Research Applications for 7-Deaza-7-propargylamino-ddGTP


Unambiguous Sanger Sequencing of High GC-Content Genomic Regions

Researchers analyzing GC-rich genomic targets, such as CpG islands, gene promoters, or the 5' untranslated regions of oncogenes, should prioritize the use of 7-deaza-7-propargylamino-ddGTP. As demonstrated by Mizusawa et al., the 7-deaza modification is essential for resolving band compression artifacts that make sequencing with standard dGTP or ddGTP impossible on templates with up to 85% GC content [1]. This allows for accurate base calling and complete sequence determination where conventional methods fail [1].

Optimization of Cycle Sequencing Workflows for Challenging Templates

Laboratories seeking to improve the robustness and read length of their cycle sequencing protocols for GC-rich DNA can leverage validated formulations. Research by Motz et al. indicates that optimal results are achieved using a 7-deaza-dGTP:dITP ratio of 4:1 with AmpliTaq FS polymerase [2]. Implementing this specific ratio, based on the 7-deaza core structure, provides a data-driven method to enhance sequence quality without requiring extensive protocol re-optimization [2].

Rescue of Failed PCR Sequencing Reactions with 7-Deaza Nucleotides

For PCR products that exhibit severe secondary structure and fail to sequence cleanly with standard dNTPs or other nucleotide analogs like dITP, the use of 7-deaza-dGTP offers a proven alternative. As shown by Dierick et al., the incorporation of 7-deaza dGTP during PCR can effectively improve the sequencing of problematic regions, such as those in the p53 gene, where other methods were unsuccessful [3]. This makes 7-deaza nucleotides a critical tool for troubleshooting and recovering valuable sequence data from difficult amplicons [3].

Synthesis of Fluorescently Labeled Sanger Sequencing Terminators

7-Deaza-7-propargylamino-ddGTP serves as a key chemical intermediate for the creation of custom, fluorescently labeled dideoxynucleotide terminators. The primary amine on the propargylamino linker provides a reactive handle for the site-specific attachment of various fluorophores (e.g., Cy5, ATTO dyes) or haptens . This allows researchers to generate tailored sequencing reagents, which is particularly useful for specialized applications like detection in electrophoretic sequencing, hybridization assays, or fluorescence microscopy where standard commercial dye sets may be insufficient .

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